molecular formula C8H12N2O.HCl B062681 (2-Methoxybenzyl)hydrazine hydrochloride CAS No. 179110-14-6

(2-Methoxybenzyl)hydrazine hydrochloride

Cat. No. B062681
M. Wt: 152.19 g/mol
InChI Key: BRLUQYKDQVNXAY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of (2-Methoxybenzyl)hydrazine hydrochloride involves specific chemical reactions, often requiring precise conditions to yield the desired product. The literature on hydrazines, including methods for controlling and analyzing hydrazine derivatives in pharmaceuticals, offers insights into the synthesis techniques that might be adapted for (2-Methoxybenzyl)hydrazine hydrochloride (Elder, Snodin, & Teasdale, 2011).

Scientific Research Applications

  • Synthesis of New Triazole Derivatives : A study involved the synthesis of 1,2,4‐triazole derivatives starting from a compound related to (2-Methoxybenzyl)hydrazine, which exhibited anti‐lipase and anti‐urease activities. This indicates potential applications in developing inhibitors for these enzymes (Bekircan, Menteşe, Ülker, & Kucuk, 2014).

  • Antimicrobial Activity of Novel Pyridazine Derivatives : Another study reported the preparation of new hydrazones using a derivative of (2-Methoxybenzyl)hydrazine, which showed significant antimicrobial activity against various bacterial strains (Kandile, Mohamed, Zaky, & Mohamed, 2009).

  • Investigation of Chemical Reactivities : The molecular structure and chemical reactivities of condensation products of o-substituted benzylidenacetylacetone with hydrazine dihydrochloride were studied, providing insights into the reactivity of related compounds (Kurihara et al., 1975).

  • Urease Inhibition, Antioxidant, and Antibacterial Activities : A series of 4-amino-5-aryl-3H-1,2,4-triazole-3-thiones, bearing various methoxybenzyl groups, was synthesized. These compounds showed excellent urease inhibition, potent antioxidant activity, and significant antibacterial activities (Hanif et al., 2012).

  • Antifungal Activities of New Compounds : The synthesis and antifungal activities of a new hydrazine ligand and its oxovanadium(V) complex were explored, showing moderate to strong antifungal activities against various fungi (Li et al., 2011).

  • Synthesis of New Hydrazone Derivatives : The synthesis of hydrazones and dihydrazones from methoxybenzylidene derivatives was achieved, indicating potential use in synthesizing various structures based on these compounds (Tetere et al., 2011).

  • Anticancer Evaluation of New Triazole Derivatives : Some newly synthesized 4-amino-3- (p-methoxybenzyl)-4,5-dihydro-1,2,4-triazole-5-one derivatives were screened for anticancer activity, showing potential as anticancer agents (Bekircan et al., 2008).

properties

IUPAC Name

(2-methoxyphenyl)methylhydrazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O.ClH/c1-11-8-5-3-2-4-7(8)6-10-9;/h2-5,10H,6,9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCXYCIDOBGBSGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40583261
Record name [(2-Methoxyphenyl)methyl]hydrazine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40583261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

17.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24781629
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

(2-Methoxybenzyl)hydrazine hydrochloride

CAS RN

85293-10-3
Record name [(2-Methoxyphenyl)methyl]hydrazine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40583261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
D Perdicchia - Tetrahedron, 2023 - Elsevier
An efficient synthetic method of ionic hydrogenation of azine to the corresponding 1,2-dialkylhydrazines was accomplished. Reaction time was fast and isolation and purification of the 1,…
Number of citations: 3 www.sciencedirect.com

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